

Physical and chemical properties of D4-Ribavirin

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Compound of Interest

Compound Name: *D4-Ribavirin*

Cat. No.: *B1669711*

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **D4-Ribavirin**

Disclaimer: Publicly available data specifically for **D4-Ribavirin** is limited. As **D4-Ribavirin** is a deuterated isotopologue of Ribavirin, its physical and chemical properties are expected to be nearly identical to those of the parent compound. The primary difference is a slightly increased molecular weight. Therefore, this guide presents the well-documented properties of Ribavirin as a close surrogate, with the molecular formula and weight adjusted for **D4-Ribavirin**.

Introduction

D4-Ribavirin is a deuterated version of Ribavirin, a synthetic guanosine nucleoside analog.^[1]^[2]^[3] Ribavirin itself exhibits broad-spectrum antiviral activity against a variety of RNA and DNA viruses, including Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV).^[2]^[3] The incorporation of deuterium atoms (D) in place of hydrogen atoms (H) is a common strategy in drug development to alter pharmacokinetic properties, such as metabolic stability, without significantly changing the core mechanism of action. This document provides a comprehensive overview of the known physical and chemical properties, analytical methodologies, and mechanisms of action relevant to Ribavirin and, by extension, **D4-Ribavirin**, for an audience of researchers and drug development professionals.

Chemical and Physical Properties

The fundamental properties of **D4-Ribavirin** are summarized below. Data, unless otherwise specified, is for the non-deuterated parent compound, Ribavirin.

Property	Value	Citation(s)
IUPAC Name	1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide (for Ribavirin)	[1]
Molecular Formula	C ₈ H ₈ D ₄ N ₄ O ₅	
Molecular Weight	248.24 g/mol	
CAS Number	36791-04-5 (for Ribavirin)	[1]
Appearance	White to off-white crystalline powder	[1][4]
Melting Point	166-168 °C (from aqueous ethanol); 174-176 °C (from ethanol)	[1]
Solubility	Water: ~20 mg/mL DMSO: ~11 mg/mL DMF: ~15 mg/mL DMF:PBS (pH 7.2) (1:1): ~0.5 mg/mL	[4][5][6]
Purity (Typical)	≥98%	[4]

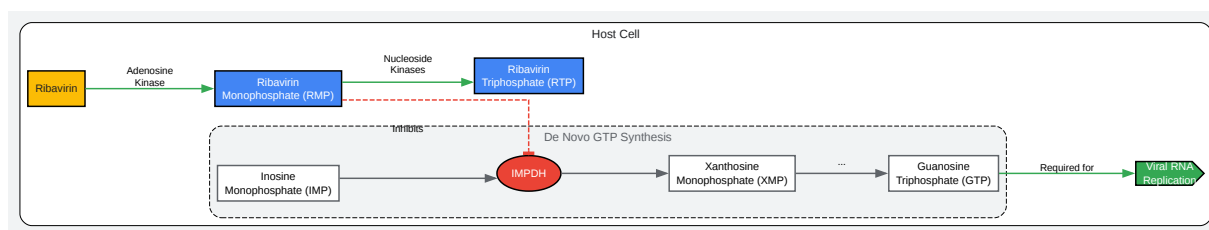
Mechanism of Action

Ribavirin is a prodrug that, once inside the cell, is phosphorylated by host cell kinases to its active mono-, di-, and triphosphate metabolites (RMP, RDP, and RTP).[2][7][8] Its antiviral activity is multifaceted and not attributed to a single mechanism.[9] The key mechanisms are:

- Inhibition of IMPDH: Ribavirin monophosphate (RMP) is a potent competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine nucleotides.[8][10][11] This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis and replication.[8][9][11]

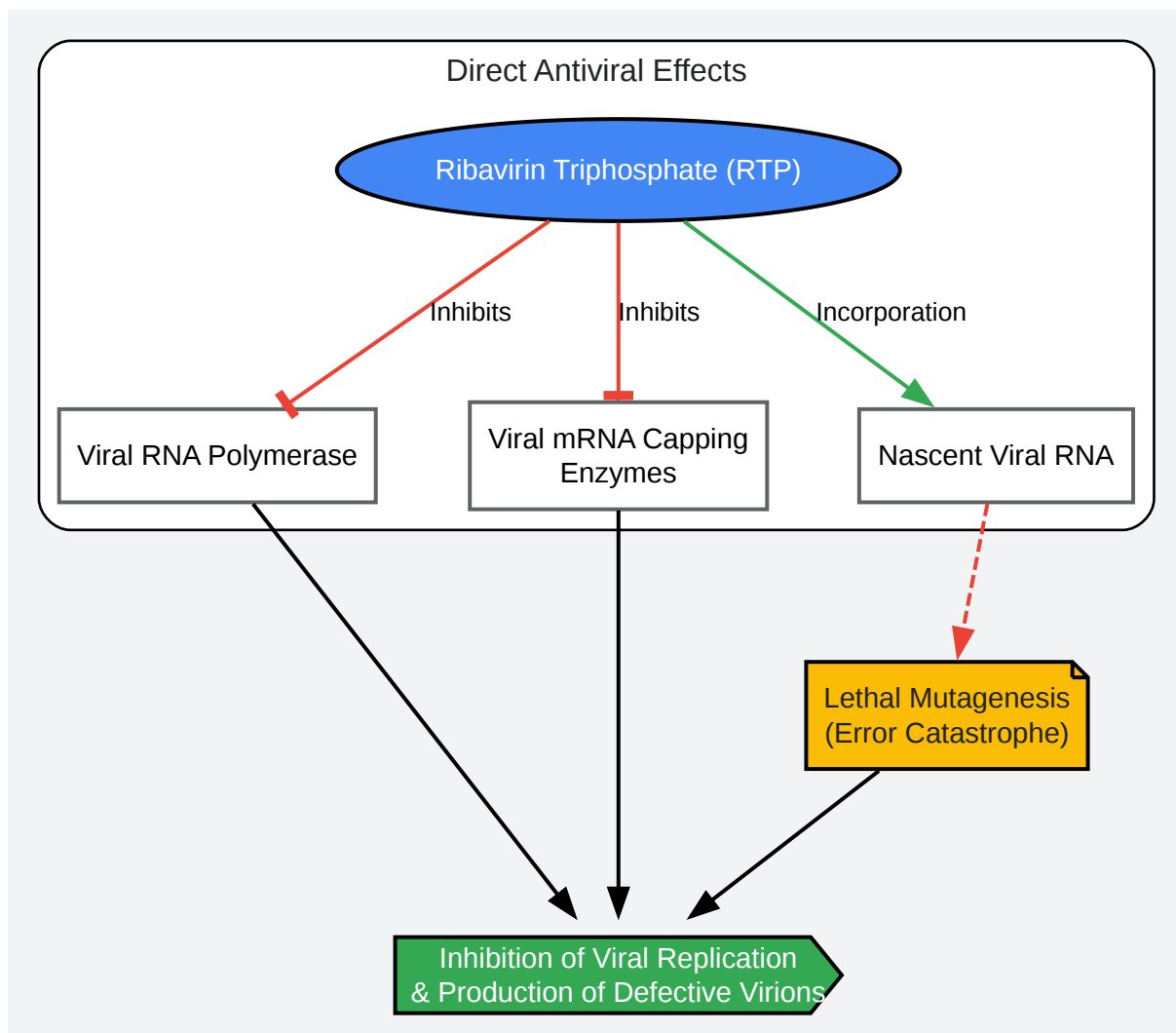
- **Direct Polymerase Inhibition:** As a guanosine analog, ribavirin triphosphate (RTP) can be recognized by viral RNA-dependent RNA polymerase (RdRP).[8][10] It competes with GTP for binding to the polymerase, and its incorporation can lead to chain termination or inhibit subsequent elongation of the viral RNA strand.[8][11]
- **Lethal Mutagenesis:** RTP can be incorporated into the replicating viral genome.[11] Due to its ambiguous base-pairing properties (pairing with both cytidine and uridine), it drives an increased rate of mutation in the viral genome, leading to an "error catastrophe" where the accumulation of mutations results in non-viable virions.[10][11]
- **Immunomodulation:** Ribavirin has been shown to modulate the host immune response, promoting a shift from a Th2 to a Th1 phenotype, which enhances the cellular immune response against the virus.[7]
- **Inhibition of mRNA Capping:** RTP can interfere with the capping of viral mRNA by inhibiting viral mRNA guanylyltransferase.[7] This disrupts the formation of the 5' cap structure, which is vital for mRNA stability and translation into viral proteins.[7][9]

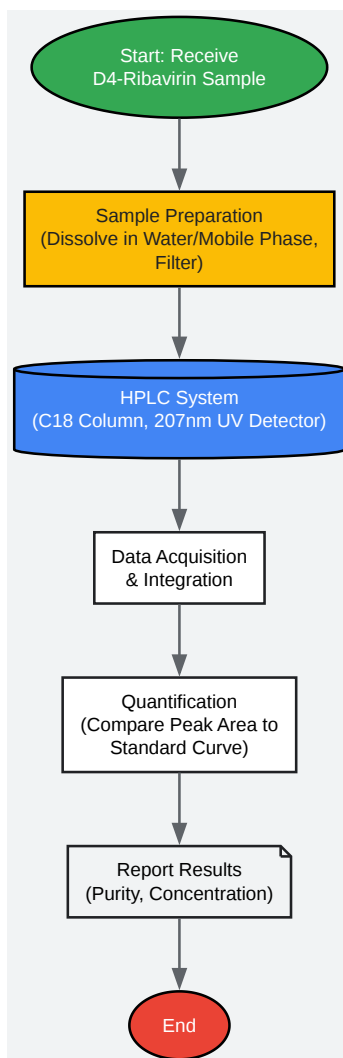
Signaling and Metabolic Pathway Diagrams



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Caption: Ribavirin activation and inhibition of the GTP synthesis pathway.





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